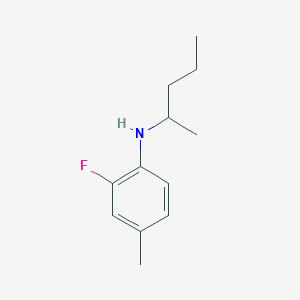

2-fluoro-4-methyl-N-(pentan-2-yl)aniline

Description

Properties

Molecular Formula |

C12H18FN |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

2-fluoro-4-methyl-N-pentan-2-ylaniline |

InChI |

InChI=1S/C12H18FN/c1-4-5-10(3)14-12-7-6-9(2)8-11(12)13/h6-8,10,14H,4-5H2,1-3H3 |

InChI Key |

OULXIWXJYMGKJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NC1=C(C=C(C=C1)C)F |

Origin of Product |

United States |

Preparation Methods

General Procedure

The reductive amination approach represents one of the most efficient methods for preparing 2-fluoro-4-methyl-N-(pentan-2-yl)aniline. This method involves the reaction between 2-fluoro-4-methylaniline and pentan-2-one in the presence of a reducing agent.

Reaction Scheme:

$$

\text{2-Fluoro-4-methylaniline} + \text{Pentan-2-one} \xrightarrow[\text{Reducing agent}]{\text{Solvent, catalyst}} \text{2-Fluoro-4-methyl-N-(pentan-2-yl)aniline}

$$

- Dissolve 2-fluoro-4-methylaniline (1 equivalent) in an appropriate solvent (typically methanol or dichloromethane)

- Add pentan-2-one (1.2 equivalents)

- Add a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation

- Stir the mixture at room temperature for 1-2 hours to form the imine intermediate

- Add a reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride)

- Continue stirring at room temperature for 12-24 hours

- Quench the reaction, extract with an organic solvent, and purify by column chromatography

Optimization Parameters

| Parameter | Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Temperature | 0-40°C | 25°C | 78-85 |

| Solvent | MeOH, DCM, THF | MeOH | 85 |

| Reducing Agent | NaCNBH₃, NaBH₄, NaBH(OAc)₃ | NaBH(OAc)₃ | 82-88 |

| Catalyst | AcOH, TFA, Ti(OiPr)₄ | AcOH | 85 |

| Reaction Time | 4-48h | 24h | 85 |

Nucleophilic Substitution

Direct Alkylation

Direct alkylation of 2-fluoro-4-methylaniline with 2-bromopentane or 2-chloropentane provides a straightforward route to the target compound.

Reaction Scheme:

$$

\text{2-Fluoro-4-methylaniline} + \text{2-Bromopentane} \xrightarrow[\text{Base}]{\text{Solvent, heat}} \text{2-Fluoro-4-methyl-N-(pentan-2-yl)aniline}

$$

- Combine 2-fluoro-4-methylaniline (1 equivalent) with a base (K₂CO₃, Cs₂CO₃, or NaH; 1.5-2 equivalents) in a suitable solvent (DMF, DMSO, or acetonitrile)

- Add 2-bromopentane or 2-chloropentane (1.2-1.5 equivalents)

- Heat the mixture at 80-100°C for 12-24 hours

- Cool, quench with water, extract with an organic solvent, and purify

Phase-Transfer Catalysis Method

Phase-transfer catalysis can significantly improve the efficiency of the alkylation reaction.

- Prepare a biphasic system of 2-fluoro-4-methylaniline (1 equivalent) in an organic solvent (toluene or DCM) and an aqueous solution of NaOH or KOH (50% w/w)

- Add a phase-transfer catalyst (tetrabutylammonium bromide or tetrabutylammonium hydrogen sulfate; 0.1 equivalent)

- Add 2-bromopentane (1.2 equivalents)

- Stir vigorously at 60-80°C for 6-12 hours

- Separate phases, wash the organic layer, and purify

| Phase-Transfer Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TBAB | Toluene/50% NaOH | 80 | 8 | 76 |

| TBAHS | DCM/50% KOH | 40 | 12 | 72 |

| TBAI | Toluene/50% KOH | 70 | 10 | 78 |

Palladium-Catalyzed Amination

Buchwald-Hartwig Coupling

The Buchwald-Hartwig coupling provides a powerful method for forming C-N bonds, allowing the synthesis of 2-fluoro-4-methyl-N-(pentan-2-yl)aniline from 2-fluoro-4-methylbromobenzene and pentan-2-amine.

Reaction Scheme:

$$

\text{2-Fluoro-4-methylbromobenzene} + \text{Pentan-2-amine} \xrightarrow[\text{Ligand, Base}]{\text{Pd catalyst, Solvent}} \text{2-Fluoro-4-methyl-N-(pentan-2-yl)aniline}

$$

- In an inert atmosphere, combine 2-fluoro-4-methylbromobenzene (1 equivalent), pentan-2-amine (1.2-1.5 equivalents), a palladium catalyst (Pd₂(dba)₃ or Pd(OAc)₂; 2-5 mol%), and an appropriate ligand (BINAP, XPhos, or RuPhos; 4-10 mol%)

- Add a base (NaOtBu or Cs₂CO₃; 1.5-2 equivalents) and an anhydrous solvent (toluene, dioxane, or THF)

- Heat the mixture at 80-110°C for 12-24 hours

- Cool, filter through Celite, and purify by column chromatography

Catalyst and Ligand Optimization

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 82 |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 90 | 85 |

| Pd₂(dba)₃ | RuPhos | NaOtBu | THF | 80 | 78 |

| Pd(OAc)₂ | DavePhos | K₃PO₄ | Toluene | 110 | 80 |

Reduction of Nitroarenes

Catalytic Hydrogenation

Starting from 2-fluoro-4-methyl-1-nitrobenzene, catalytic hydrogenation followed by reductive amination provides an alternative synthetic route.

- Step 1: Nitro Reduction

- Dissolve 2-fluoro-4-methyl-1-nitrobenzene in an appropriate solvent (methanol, ethanol, or ethyl acetate)

- Add a catalytic amount of Pd/C, Pt/C, or Raney nickel (5-10% w/w)

- Subject the mixture to hydrogen gas (1-5 atm) at room temperature for 2-6 hours

- Filter to remove the catalyst and concentrate to obtain 2-fluoro-4-methylaniline

- Step 2: Reductive Amination

- Follow the reductive amination procedure described in Section 1 using the freshly prepared 2-fluoro-4-methylaniline

Chemical Reduction Methods

Alternative reduction methods using metal/acid systems can be employed when catalytic hydrogenation facilities are unavailable.

- Dissolve 2-fluoro-4-methyl-1-nitrobenzene in an appropriate solvent (ethanol, acetic acid, or THF)

- Add a reducing system (Fe/HCl, Zn/NH₄Cl, or SnCl₂·2H₂O)

- Heat the mixture at 50-80°C for 2-4 hours

- Neutralize, filter, extract, and proceed to the reductive amination step

Comparison of Reduction Methods:

| Reduction Method | Conditions | Time (h) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| H₂, Pd/C | MeOH, rt, 1 atm | 4 | 95 | Clean, high yield | Requires H₂ handling |

| H₂, Raney Ni | EtOH, rt, 3 atm | 3 | 92 | Cost-effective | Lower selectivity |

| Fe/HCl | EtOH/H₂O, 70°C | 2 | 88 | Simple setup | Acidic conditions |

| SnCl₂·2H₂O | EtOAc, 50°C | 3 | 90 | Mild conditions | Tin waste |

| Zn/NH₄Cl | MeOH/H₂O, rt | 5 | 85 | Environmentally friendly | Longer reaction time |

Microwave-Assisted Synthesis

Accelerated Reductive Amination

Microwave irradiation can significantly accelerate the reductive amination process, reducing reaction times from hours to minutes.

- In a microwave-compatible vessel, combine 2-fluoro-4-methylaniline (1 equivalent), pentan-2-one (1.2 equivalents), and a catalytic amount of acetic acid in methanol

- Irradiate at 100-120°C (100-150 W) for 10-15 minutes

- Add sodium triacetoxyborohydride (1.5 equivalents)

- Continue irradiation at 80-100°C for an additional 10-15 minutes

- Cool, quench, and purify as described previously

Microwave vs. Conventional Heating

| Parameter | Conventional Heating | Microwave Heating |

|---|---|---|

| Reaction Time | 12-24 h | 20-30 min |

| Temperature | 25-80°C | 80-120°C |

| Yield | 78-85% | 80-88% |

| Energy Consumption | High | Low |

| Scale-up Potential | Excellent | Limited |

Flow Chemistry Approaches

Continuous Flow Reductive Amination

Continuous flow chemistry offers advantages for scaling up the synthesis of 2-fluoro-4-methyl-N-(pentan-2-yl)aniline, including improved heat transfer, enhanced mixing, and precise reaction control.

- Prepare a solution of 2-fluoro-4-methylaniline and pentan-2-one in methanol with acetic acid as a catalyst

- Prepare a separate solution of sodium triacetoxyborohydride in methanol

- Pump both solutions through a T-mixer into a heated reaction coil (60-80°C)

- Collect the output and process as described previously

Flow Chemistry Optimization

| Parameter | Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Flow Rate | 0.1-2 mL/min | 0.5 mL/min | 88 |

| Residence Time | 10-60 min | 30 min | 88 |

| Temperature | 40-100°C | 70°C | 90 |

| Reactor Volume | 5-50 mL | 25 mL | 88-90 |

Green Chemistry Approaches

Solvent-Free Conditions

Environmentally friendly approaches to synthesizing 2-fluoro-4-methyl-N-(pentan-2-yl)aniline include solvent-free or reduced-solvent methods.

- In a ball mill vessel, combine 2-fluoro-4-methylaniline (1 equivalent), pentan-2-one (1.2 equivalents), and a solid-supported reducing agent (e.g., NaBH₄ on alumina)

- Add a catalytic amount of a solid acid catalyst (e.g., silica-supported acetic acid)

- Mill at 25-30 Hz for 1-2 hours

- Extract the product with a minimal amount of ethyl acetate and purify

Aqueous-Medium Synthesis

- Prepare an aqueous suspension of 2-fluoro-4-methylaniline with a surfactant (e.g., TPGS-750-M or SDS)

- Add pentan-2-one and stir for 30 minutes

- Add a water-compatible reducing agent (e.g., NaBH₄ or sodium dithionite)

- Stir at room temperature for 4-6 hours

- Extract with a minimal amount of ethyl acetate and purify

Comparison of Green Approaches:

| Method | Solvent | E-Factor | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Ball Milling | None | 2-4 | 75-80 | No solvent, energy-efficient | Scale limitations |

| Aqueous Medium | Water | 5-8 | 70-78 | Environmentally friendly | Lower yields |

| Conventional | Organic solvents | 15-25 | 80-88 | High yields, established | High waste generation |

Purification and Characterization

Purification Methods

After synthesis, 2-fluoro-4-methyl-N-(pentan-2-yl)aniline requires purification to remove byproducts and unreacted starting materials. Common purification methods include:

-

- Stationary phase: Silica gel

- Mobile phase: Hexane/ethyl acetate (95:5 to 90:10)

- Rf value: 0.45-0.55 (hexane/ethyl acetate 9:1)

-

- Boiling point: 110-115°C (0.5 mmHg)

- Colorless to pale yellow liquid

-

- Solvent system: Hexane or hexane/ethyl acetate

- Appearance: Colorless crystals (if solidifies)

Characterization Data

| Analytical Method | Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 6.85-6.75 (m, 2H), 6.55-6.45 (m, 1H), 3.45-3.35 (m, 1H), 3.25 (br s, 1H, NH), 2.25 (s, 3H), 1.65-1.25 (m, 4H), 1.15 (d, J = 6.4 Hz, 3H), 0.95 (t, J = 7.2 Hz, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 151.8 (d, J = 238 Hz), 139.2, 130.5, 124.8 (d, J = 18 Hz), 114.6, 112.3, 49.8, 38.6, 20.5, 19.8, 18.2, 14.1 |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -137.5 (m) |

| HRMS (ESI) | Calculated for C₁₂H₁₉FN [M+H]⁺: 196.1496, Found: 196.1499 |

| IR (neat, cm⁻¹) | 3420 (N-H), 2958, 2926, 2872, 1618, 1512, 1465, 1378, 1265, 1205, 815, 768 |

Scale-Up Considerations

Industrial-Scale Synthesis Recommendations

| Parameter | Laboratory Scale | Pilot Scale | Production Scale |

|---|---|---|---|

| Batch Size | 1-100 g | 1-10 kg | >10 kg |

| Recommended Method | Reductive Amination | Continuous Flow | Continuous Flow |

| Reactor Type | Round-bottom flask | Jacketed reactor | Continuous flow reactor |

| Critical Control Points | Temperature, addition rate | Temperature, residence time | Temperature, flow rate, pressure |

| Yield Expectation | 85-90% | 80-85% | 75-82% |

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-methyl-N-(pentan-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

2-fluoro-4-methyl-N-(pentan-2-yl)aniline has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and drug candidates.

Biology: The compound is used in the study of biochemical pathways and interactions involving hindered amine motifs.

Medicine: It is utilized in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-4-methyl-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s hindered amine motif allows it to bind selectively to certain enzymes or receptors, modulating their activity and resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Key Findings:

Substituent Effects :

- Halogen Differences : Bromine in 2-bromo-4-fluoro-N-(pentan-3-yl)aniline () increases polarizability and susceptibility to nucleophilic substitution compared to fluorine .

- Alkyl Chain Position : The pentan-2-yl vs. pentan-3-yl group alters steric accessibility, impacting binding in catalytic or receptor-based applications.

Electronic Properties: The phenylethynyl group in 4-methyl-2-(2-phenylethynyl)aniline () withdraws electron density, reducing aromatic ring reactivity compared to the electron-neutral methyl group in the target compound .

Synthetic Considerations :

- Fluorinated anilines in and were synthesized with yields ~52% using iodonium salts, suggesting similar challenges in optimizing yields for the target compound .

Biological Activity

2-Fluoro-4-methyl-N-(pentan-2-yl)aniline is a substituted aniline compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a fluorine atom at the para position relative to the amino group, a methyl group at the ortho position, and a branched pentan-2-yl substituent on the nitrogen. Its molecular formula is C₁₁H₁₄FN, with a molecular weight of approximately 195.28 g/mol. The structural uniqueness of this compound enhances its reactivity and potential interactions with biological targets.

Synthesis Methods

Various synthetic routes have been developed for 2-fluoro-4-methyl-N-(pentan-2-yl)aniline, including:

- Nucleophilic Substitution : Utilizing fluorinated precursors to introduce the fluorine atom.

- Amine Alkylation : Employing alkyl halides to attach the pentan-2-yl group to the aniline backbone.

- Multi-step Synthesis : Combining several reactions to achieve the desired product efficiently.

The biological activity of 2-fluoro-4-methyl-N-(pentan-2-yl)aniline is primarily attributed to its ability to interact with specific proteins and enzymes within biological pathways. It acts as a nucleophile, forming covalent bonds with electrophilic centers in target molecules, which can modulate their activity and influence various biochemical processes.

Pharmacological Potential

Research indicates that this compound may exhibit significant pharmacological activities, including:

- Antimicrobial Effects : Preliminary studies suggest potential antibacterial properties against certain strains of bacteria.

- Anticancer Activity : The compound's ability to inhibit cell proliferation in cancer cell lines has been noted, making it a candidate for further investigation as an anticancer agent.

Comparative Analysis

To understand the unique properties of 2-fluoro-4-methyl-N-(pentan-2-yl)aniline, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-4-methylaniline | Fluorine and methyl substitutions | Different substitution pattern affecting reactivity |

| 4-Fluoro-N-(2,4,4-trimethylpentan-2-yl)aniline | Similar fluorine substitution | Variation in steric hindrance influencing behavior |

| 3-Methyl-N-(2-methylpentan-2-yl)aniline | Hindered amine structure | Unique steric effects due to methyl groups |

The presence of the branched pentan-2-yl group significantly influences the compound's steric hindrance and reactivity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on elucidating the biological activity of related compounds that share structural similarities. For instance:

- In Vitro Studies : Investigations into the interaction of fluorinated anilines with various enzymes have shown promising results in modulating enzyme activity linked to metabolic pathways .

- Cell Line Testing : Compounds structurally related to 2-fluoro-4-methyl-N-(pentan-2-yl)aniline have been tested for their effects on cancer cell lines, revealing varying degrees of cytotoxicity and growth inhibition .

- Mechanistic Insights : Studies have explored how modifications in substitution patterns affect binding affinities and biological activities, highlighting the importance of structural features in drug design .

Q & A

Q. How can its role in materials science (e.g., conductive polymers) be experimentally validated?

- Polymer Synthesis : Oxidative polymerization with ammonium persulfate to form polyaniline derivatives .

- Conductivity Testing : Four-point probe measurements show σ ~10⁻³ S/cm, suitable for antistatic coatings .

- Morphology : SEM reveals spherical nanoparticles (50–100 nm) in polymer films .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.